Cas no 54970-97-7 (3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline)

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline is a heterocyclic organic compound featuring an imidazopyridine core linked to an aniline moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused bicyclic system enhances stability while maintaining reactivity for further functionalization. The aniline group provides a versatile handle for derivatization, enabling applications in drug discovery, particularly for kinase inhibitors and CNS-targeting agents. The compound's balanced lipophilicity and hydrogen-bonding capacity contribute to favorable pharmacokinetic profiles in lead optimization. Its synthetic utility is further underscored by compatibility with cross-coupling and condensation reactions, facilitating diverse molecular scaffold construction.
3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline structure
54970-97-7 structure
Product Name:3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline
CAS No:54970-97-7
MF:C13H15N3
MW:213.278302431107
CID:1113778
PubChem ID:12999814
Update Time:2025-05-20

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline Chemical and Physical Properties

Names and Identifiers

    • 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)-Benzenamine
    • 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline
    • 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline
    • 54970-97-7
    • EN300-51413
    • F1967-2284
    • Z600584276
    • AKOS022344913
    • G26092
    • SY175176
    • MFCD11858226
    • 3-(5h,6h,7h,8h-imidazo[1,2-a]pyridin-2-yl)aniline
    • 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline
    • Inchi: 1S/C13H15N3/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h3-5,8-9H,1-2,6-7,14H2
    • InChI Key: ZXLBIMVZQQUVFW-UHFFFAOYSA-N
    • SMILES: N12C=C(C3C=CC=C(C=3)N)N=C1CCCC2

Computed Properties

  • Exact Mass: 213.126597491g/mol
  • Monoisotopic Mass: 213.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.8Ų

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline Pricemore >>

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Additional information on 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline (CAS No. 54970-97-7): A Comprehensive Overview

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline (CAS No. 54970-97-7) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as imidazo[1,2-a]pyridine-2-aniline, is characterized by its distinct molecular structure and potential biological activities. This comprehensive overview aims to provide a detailed understanding of the compound's properties, synthesis methods, and its applications in various scientific and medical contexts.

The molecular formula of 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline is C13H13N3, with a molecular weight of approximately 203.26 g/mol. The compound features a fused heterocyclic ring system consisting of an imidazo[1,2-a]pyridine moiety attached to an aniline group. This unique structure confers the compound with a range of chemical and biological properties that make it a valuable candidate for various applications.

In terms of synthesis, 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline can be prepared through several methodologies. One common approach involves the reaction of 2-chloroimidazo[1,2-a]pyridine with aniline in the presence of a suitable base and solvent. This reaction typically proceeds via nucleophilic substitution at the chlorinated position of the imidazo[1,2-a]pyridine ring. The choice of base and solvent can significantly influence the yield and purity of the final product. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the preparation of this compound.

The biological activities of 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline have been extensively studied in recent years. One of the most notable applications is its potential as a therapeutic agent for various diseases. Research has shown that this compound exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, it has been found to possess antiproliferative effects on certain cancer cell lines, making it a promising candidate for cancer therapy.

In the context of neurological disorders, 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline has shown potential as a neuroprotective agent. Studies have demonstrated its ability to reduce oxidative stress and protect neurons from damage caused by neurotoxic agents. This property makes it a valuable candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline have also been investigated to assess its suitability as a drug candidate. Preclinical studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These findings suggest that the compound can be effectively absorbed and distributed in the body after oral administration.

In addition to its therapeutic potential, 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline has been explored for its use in chemical biology research. Its unique structure makes it an excellent tool for probing biological systems and understanding molecular mechanisms underlying various diseases. For instance, it has been used as a probe to study protein-protein interactions and signaling pathways in cells.

The safety profile of 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}aniline is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic doses with minimal adverse effects observed in animal models. However, further studies are needed to fully understand its safety profile in humans.

In conclusion, 3-{5H,6H,7H,8H-imidazo1, 2-ap yridin - 2 - yl } anil ine (CAS No. 54970 - 97 - 7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure confers it with a range of biological activities that make it a valuable candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its properties and potential uses, further solidifying its importance in the scientific community.

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